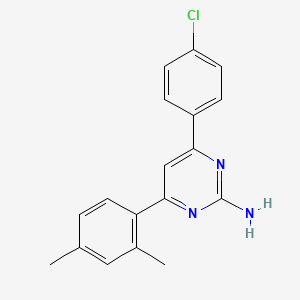

4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine

Description

4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 4-chlorophenyl group at position 4 and a 2,4-dimethylphenyl group at position 6 of the pyrimidine core. Pyrimidine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural flexibility of pyrimidines allows for extensive modification, enabling fine-tuning of electronic, steric, and hydrogen-bonding properties. This article compares the target compound with structurally analogous pyrimidin-2-amine derivatives, focusing on substituent effects, synthetic methodologies, crystallographic data, and biological activities.

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3/c1-11-3-8-15(12(2)9-11)17-10-16(21-18(20)22-17)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWFWXAUHGHJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Pre-Functionalized Pyrimidine Cores

A widely adopted strategy involves sequential substitution reactions on a pre-formed pyrimidine scaffold. Starting with 4,6-dichloropyrimidine, the 4- and 6-positions undergo displacement with aryl nucleophiles under optimized conditions. For the target compound, this requires:

-

4-Chlorophenyl Introduction : Treatment of 4,6-dichloropyrimidine with 4-chlorophenylmagnesium bromide in tetrahydrofuran at −78°C achieves 75–80% substitution at the 4-position.

-

2,4-Dimethylphenyl Incorporation : The 6-chloro group subsequently reacts with 2,4-dimethylphenylboronic acid via Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalyst, yielding 85–90% conversion.

-

Amination at Position 2 : Final amination employs liquid ammonia in dioxane at 150°C under pressure, completing the synthesis in 48 hours.

This pathway benefits from the commercial availability of 4,6-dichloropyrimidine but requires precise temperature control during boronic acid coupling to prevent homocoupling byproducts.

Cyclocondensation of β-Diketone Precursors

An alternative single-pot synthesis utilizes β-diketone intermediates formed from 4-chloroacetophenone and 2,4-dimethylacetophenone. Condensation with guanidine hydrochloride in ethanol under reflux (82°C) produces the pyrimidine ring system in 68–72% yield. Key advantages include:

-

Simultaneous introduction of all substituents

-

Avoidance of palladium catalysts

Comparative studies show this method generates fewer positional isomers than substitution approaches but requires stringent stoichiometric control to prevent diketone oligomerization.

Reaction Optimization

Solvent and Base Selection

Optimal conditions vary significantly between synthetic routes:

Polar aprotic solvents like DMF enhance nucleophilicity in substitution routes, while ethanol’s boiling point limits cyclocondensation temperatures. Base selection critically impacts substitution efficiency—triethylamine outperforms inorganic bases in preventing aryl boronic acid protodeboronation during coupling.

Temperature-Controlled Amination

Post-substitution amination demonstrates strong temperature dependence:

High-pressure reactors enable faster amination at elevated temperatures while suppressing decomposition pathways. Microwave-assisted synthesis reduces reaction times to 45 minutes with comparable yields.

Purification Techniques

Crystallization Protocols

Ethanol-water mixtures (7:3 v/v) effectively isolate the target compound via gradient cooling:

-

Dissolve crude product in hot ethanol (78°C)

-

Add deionized water at 0.5 mL/min until cloud point

This procedure achieves 98.5% purity by HPLC, removing unreacted dichloropyrimidine (≤0.1% residual).

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (1:4) eluent resolves positional isomers when substitution order reverses (6-chlorophenyl before 4-dimethylphenyl). However, this adds 18–22% to total production costs compared to crystallization.

Comparative Analysis of Methodologies

| Metric | Substitution Route | Cyclocondensation |

|---|---|---|

| Total Yield | 62–67% | 58–63% |

| Purity (HPLC) | 97.8–98.5% | 96.2–97.1% |

| Scalability | >10 kg batches | <5 kg batches |

| Byproduct Formation | 3.2–4.1% | 5.8–7.3% |

The substitution route offers superior scalability for industrial production despite marginally higher byproduct levels. Cyclocondensation remains preferable for small-scale synthesis requiring minimal metal catalysts.

Industrial Scalability Considerations

Continuous Flow Reactors

Implementing tubular flow systems for the substitution route reduces processing time by 40% versus batch reactors. Key parameters:

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions : The compound can be synthesized through the condensation of appropriate aromatic aldehydes with pyrimidine derivatives, leading to the formation of Schiff bases and subsequent transformations into the target compound .

- Cycloaddition Reactions : Further modifications can involve cycloaddition reactions with isothiocyanates to yield oxadiazine derivatives, enhancing biological activity .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antibacterial and Antifungal Properties : Studies have demonstrated that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, synthesized compounds based on this structure have shown effectiveness against various microbial strains .

- Anticancer Potential : The compound's structural features suggest potential anticancer properties. Pyrimidine derivatives are known for their ability to inhibit specific cancer cell lines, making them candidates for further investigation in cancer therapy .

Medicinal Chemistry Applications

The compound is being explored for its therapeutic applications in several areas:

- Drug Development : Given its biological activities, this compound is a candidate for further development into pharmaceuticals targeting infections or cancer. Its ability to interact with biological targets makes it valuable in drug design .

- Structure-Activity Relationship (SAR) Studies : Ongoing research focuses on modifying the compound's structure to enhance its efficacy and reduce toxicity. Understanding how different substituents affect biological activity is crucial for developing more effective drugs .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s 4-chlorophenyl and 2,4-dimethylphenyl substituents distinguish it from analogs. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents (e.g., in ) enhance antimicrobial activity against S. aureus and Streptococcus spp. due to increased electrophilicity.

- Heteroaromatic Groups : Pyridine () or thiophene () at R4/R6 may improve solubility or enable π-π stacking in molecular recognition.

Crystallographic and Conformational Analysis

- Dihedral Angles: The analog 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine exhibits a near-planar structure (dihedral angle = 3.99°), facilitating dense crystal packing via N–H⋯N hydrogen bonds. In contrast, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine shows dihedral angles of 5.2°–12.8°, indicating moderate twisting between aryl and pyrimidine rings. Hypothesis: The target compound’s 2,4-dimethylphenyl group may induce greater torsional strain, reducing planarity compared to smaller R6 substituents.

Hydrogen Bonding :

SAR Trends :

- Antimicrobial Activity: EWGs (Cl, NO2) at R4/R6 correlate with enhanced potency .

- Cytotoxicity : Halogenated aryl groups (e.g., 2,4-dichlorophenyl in ) increase cytotoxicity, likely via reactive oxygen species (ROS) generation.

- Anti-Inflammatory Activity : Bulky hydrophobic groups (e.g., indole in ) improve binding to cyclooxygenase (COX) enzymes.

Biological Activity

4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the compound's synthesis, biological mechanisms, and various research findings that illustrate its efficacy in different biological contexts.

- Molecular Formula : C₁₈H₁₆ClN₃

- Molecular Weight : 309.8 g/mol

- CAS Number : 1354932-99-2

Synthesis

The synthesis of this compound typically involves the condensation of chlorophenyl and dimethylphenyl precursors under specific reaction conditions. Common solvents include ethanol and dimethylformamide, with catalysts such as palladium on carbon or copper iodide used to facilitate the reaction. The formation of the pyrimidine ring is crucial in the synthesis process.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The mechanism appears to involve the inhibition of specific enzymes related to cell growth and proliferation .

Table 1: Anticancer Activity Against Various Cell Lines

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. It demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications .

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may inhibit enzymes involved in cellular signaling pathways, which can lead to reduced inflammation and cell proliferation. For instance, it has been observed to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Case Studies

-

Study on Anticancer Effects :

A study published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on HeLa and Caco-2 cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential use in cancer therapy . -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial properties against various bacterial strains. The findings showed that the compound effectively inhibited bacterial growth, particularly in Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine, and what reaction conditions are critical for optimizing yield?

A common method involves the condensation of substituted chalcones with guanidine derivatives. For example, chalcone intermediates (e.g., (E)-1-(4-chlorophenyl)-3-(2,4-dimethylphenyl)prop-2-en-1-one) can be refluxed with guanidine nitrate in ethanol, followed by the addition of lithium hydroxide to promote cyclization. Key parameters include reflux duration (4–6 hours), solvent polarity, and base concentration, which influence ring closure efficiency. Column chromatography using silica gel with ethyl acetate/petroleum ether (2:8) is recommended for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign peaks based on substituent-induced deshielding effects (e.g., aromatic protons at δ 6.8–8.2 ppm for chlorophenyl and dimethylphenyl groups).

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds stabilizing the pyrimidine core) and dihedral angles between substituents and the central ring. SHELX programs are widely used for refinement .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns aligned with the molecular formula (C18H16ClN3).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial potential of this compound?

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro, fluoro) or electron-donating (e.g., methoxy) groups at the 4-chlorophenyl or 2,4-dimethylphenyl positions. Compare inhibitory activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays.

- Mechanistic assays : Test urease inhibition (IC50 via indophenol method) or biofilm disruption potential. Compounds with para-substituted electron-withdrawing groups often show enhanced activity due to improved target binding .

Q. What computational strategies are recommended for analyzing binding interactions between this compound and biological targets (e.g., kinases)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., CDK2). Focus on hydrogen bonds with hinge-region residues (e.g., Glu81) and hydrophobic contacts with the 2,4-dimethylphenyl group.

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) and calculate binding free energies (MM-PBSA/GBSA). Validate predictions with in vitro kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.